molecular formula C15H22OSi B11865521 2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one CAS No. 80945-30-8

2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one

Cat. No.: B11865521
CAS No.: 80945-30-8
M. Wt: 246.42 g/mol
InChI Key: UGRAMUGGCZRYMV-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone is a complex organic compound with the molecular formula C15H22OSi. This compound is characterized by the presence of a phenyl group, a cyclopropyl ring, and a trimethylsilyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone typically involves multiple steps. One common method includes the reaction of a phenyl-substituted cyclopropane with a trimethylsilyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-cyclopropylethanone
  • 2-Phenyl-1-(2-(methyl)cyclopropyl)ethanone
  • 2-Phenyl-1-(2-(trimethylsilyl)ethyl)ethanone

Uniqueness

2-Phenyl-1-(2-((trimethylsilyl)methyl)cyclopropyl)ethanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research applications.

Properties

CAS No.

80945-30-8

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

2-phenyl-1-[2-(trimethylsilylmethyl)cyclopropyl]ethanone

InChI

InChI=1S/C15H22OSi/c1-17(2,3)11-13-10-14(13)15(16)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

UGRAMUGGCZRYMV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CC1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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